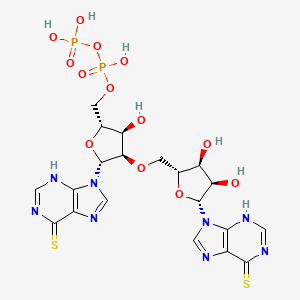
2-Deoxymaltose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxymaltose is a disaccharide composed of two glucose molecules linked by a glycosidic bond. It is structurally similar to maltose but lacks an oxygen atom at the second carbon position of one of the glucose units.
Métodos De Preparación
2-Deoxymaltose can be synthesized through the transglucosylation of an alpha-glucosidase. It has also been reported to be formed by the cyclodextrin glucanotransferase transfer action and by the beta-amylase hydration of maltal . The synthesis involves the use of enzymes such as Aspergillus niger crystalline alpha-glucosidase and specific reaction conditions including gas-liquid chromatography for the identification of the anomeric forms of hydrolysis products .
Análisis De Reacciones Químicas
2-Deoxymaltose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Deoxymaltose has various scientific research applications, including:
Chemistry: It is used in the study of glycosidic bond formation and hydrolysis.
Biology: It is used to investigate the enzymatic activity of glycosidases and transferases.
Medicine: It is explored for its potential therapeutic applications in treating metabolic disorders.
Industry: It is used in the production of biofuels and biodegradable plastics
Mecanismo De Acción
The mechanism of action of 2-Deoxymaltose involves its interaction with specific enzymes such as beta-amylase. This enzyme hydrolyzes the glycosidic bond in this compound, resulting in the formation of glucose molecules. The molecular targets and pathways involved include the active site of the enzyme and the glycosidic bond cleavage .
Comparación Con Compuestos Similares
2-Deoxymaltose is similar to other disaccharides such as maltose and isomaltose. it is unique due to the absence of an oxygen atom at the second carbon position of one of the glucose units. This structural difference affects its chemical reactivity and enzymatic interactions. Similar compounds include:
Maltose: A disaccharide composed of two glucose molecules linked by an alpha-1,4-glycosidic bond.
Isomaltose: A disaccharide composed of two glucose molecules linked by an alpha-1,6-glycosidic bond
Propiedades
Número CAS |
55601-96-2 |
|---|---|
Fórmula molecular |
C12H22O10 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
(3R,5R)-3,5,6-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O10/c13-2-1-5(16)11(6(17)3-14)22-12-10(20)9(19)8(18)7(4-15)21-12/h2,5-12,14-20H,1,3-4H2/t5-,6-,7-,8-,9+,10-,11?,12-/m1/s1 |
Clave InChI |
LCIOULREYSZZRU-KFMRXTDRSA-N |
SMILES |
C(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O |
SMILES isomérico |
C(C=O)[C@H](C([C@@H](CO)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES canónico |
C(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O |
Sinónimos |
2-deoxymaltose alpha-glucopyranosyl-(1-4)-2-deoxy-D-glucose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)-3-(3-pyridinylmethyl)thiourea](/img/structure/B1228285.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide](/img/structure/B1228288.png)

![N-[2-[(3-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide](/img/structure/B1228290.png)
![1-Tert-butyl-5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1228291.png)
![1-(1-Adamantyl)-2-[(1-oxido-2-pyridin-1-iumyl)thio]ethanone](/img/structure/B1228295.png)

![3-Diphenylphosphoryl-7-(diphenylphosphorylmethyl)-6-methyl-4-oxatricyclo[4.3.0.03,7]nonane](/img/structure/B1228297.png)
![2-Amino-4-(4-bromophenyl)-5-oxo-1,4-dihydro[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1228298.png)



